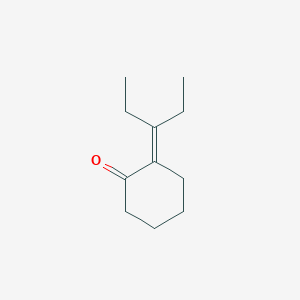

Cyclohexanone, 2-(1-ethylpropylidene)-

Beschreibung

Cyclohexanone derivatives are widely studied for their structural diversity and applications in organic synthesis, materials science, and pharmaceuticals. The compound Cyclohexanone, 2-(1-ethylpropylidene)-, features a cyclohexanone backbone substituted with a 1-ethylpropylidene group. For instance, substituents like alkylidenes, amino groups, or aromatic moieties significantly alter physical, chemical, and functional properties . This article compares the target compound with structurally similar derivatives, emphasizing synthesis, analytical data, and applications.

Eigenschaften

CAS-Nummer |

144054-69-3 |

|---|---|

Molekularformel |

C11H18O |

Molekulargewicht |

166.26 g/mol |

IUPAC-Name |

2-pentan-3-ylidenecyclohexan-1-one |

InChI |

InChI=1S/C11H18O/c1-3-9(4-2)10-7-5-6-8-11(10)12/h3-8H2,1-2H3 |

InChI-Schlüssel |

BJLOXKUDBXCPAO-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=C1CCCCC1=O)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Aldol Condensation Strategies

Base-Catalyzed Cross-Aldol Condensation

The most direct route involves the base-catalyzed aldol condensation between cyclohexanone and pentan-3-one. Sodium hydroxide (NaOH) mediates the deprotonation of cyclohexanone at the α-carbon, generating an enolate that attacks the carbonyl group of pentan-3-one. The resulting β-hydroxy ketone undergoes dehydration under thermal conditions to form the α,β-unsaturated ketone.

Reaction Conditions :

- Catalyst : 10–20 wt% NaOH

- Temperature : 50–100°C

- Solvent : Solvent-free or aqueous systems

- Yield : 36–53%

A study using HRF5015 resin as a solid acid catalyst achieved near-100% selectivity for the dimeric product (e.g., 2-(1-cyclohexenyl)cyclohexanone) by leveraging nanopore confinement effects. The resin’s sulfonic acid clusters stabilize intermediates, minimizing trimer formation (Table 1).

Table 1: Temperature Effects on Aldol Condensation Selectivity

| Temperature (°C) | Cyclohexanone Conversion (%) | Dimer Selectivity (%) |

|---|---|---|

| 50 | 86.17 | 100 |

| 80 | 56.23 | 100 |

| 100 | 49.73 | 100 |

Acid-Catalyzed Intramolecular Cyclization

Titanium trichloride triflate (TiCl₃(SO₃CF₃)) catalyzes the intramolecular aldol condensation of γ-keto aldehydes to form bicyclic ketones. For 2-(1-ethylpropylidene)-cyclohexanone, this method requires pre-functionalized substrates but achieves high regioselectivity.

Key Steps :

Cycloaddition Approaches

Diels-Alder Reaction with Silyl Enol Ethers

The [4+2] cycloaddition between 2-trimethylsilyloxybutadiene and vinyl sulfones generates silyl enol ether intermediates, which hydrolyze to yield cyclohexanone derivatives. Adjusting the diene’s substituents allows incorporation of the 1-ethylpropylidene group.

- Diene : 2-Trimethylsilyloxybutadiene (2.0 equiv)

- Vinyl Sulfone : 1-Ethylpropylidene-substituted sulfone

- Conditions : Xylene, 130°C, 26 hours under N₂

- Hydrolysis : 3M HCl at 50°C

- Yield : 60–75%

Catalytic Hydrogenation and Oxidation

Hydrogenation of Bicyclic Enones

Selective hydrogenation of 2-(1-ethylpropylidene)-cyclohexenone using Al-Ni alloy in aqueous KOH saturates the double bond while preserving the ketone.

- Substrate : 2-(1-Ethylpropylidene)-cyclohexenone

- Catalyst : Al-Ni alloy (5–10 wt%)

- Conditions : 90–100°C, 8–12 hours

- Yield : 85–90%

Industrial-Scale Considerations

Continuous Flow Systems

Microchannel reactors enhance mass transfer in aldol condensations, reducing reaction times from hours to minutes. A 2024 study demonstrated 94% conversion of cyclohexanone to dimeric products using ZrO₂-supported Lewis acids in flow.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanone, 2-(1-ethylpropylidene)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in cyclohexanol derivatives.

Substitution: The compound can undergo substitution reactions where the 1-ethylpropylidene group is replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Halogenated cyclohexanone derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Cyclohexanone, 2-(1-ethylpropylidene)- is primarily synthesized through the auto-condensation of cyclohexanone using a solid acidic catalyst. This process involves heating cyclohexanone at temperatures ranging from 100 to 160 °C, which enhances the yield of the desired product. The catalyst used can significantly influence both the reaction rate and the overall yield of cyclohexanone derivatives .

Chemical Properties:

- Molecular Formula: C₁₃H₁₈O

- Molecular Weight: 194.29 g/mol

- Boiling Point: Approximately 155.6 °C

- Density: 0.948 g/cm³ at 20 °C

Industrial Applications

-

Epoxy Resins and Plastics:

Cyclohexanone, 2-(1-ethylpropylidene)- serves as a modifying agent for epoxy resins. Its incorporation improves the mechanical properties of the resin, making it suitable for applications in coatings and adhesives . -

Crosslinking Agent:

The compound acts as a crosslinking agent in polymer chemistry, enhancing the durability and thermal stability of various polymer products. This application is crucial in industries such as automotive and construction, where material performance is critical. -

Intermediate for Fine Chemicals:

It is an essential intermediate in the synthesis of o-phenylphenol, a compound widely used in the production of dyes, surfactants, fire retardants, and pharmaceuticals. The increasing demand for these derivatives has led to a continuous rise in the market for cyclohexanone derivatives .

Case Study 1: Synthesis of O-Phenylphenol

A study demonstrated that cyclohexanone can be dehydro-condensed to produce o-phenylphenol through a two-stage reaction involving acidic or basic catalysts. The first stage focuses on forming a dimer of cyclohexanone, followed by dehydrogenation using metal catalysts such as platinum . This method showcases the versatility of cyclohexanone derivatives in producing valuable fine chemicals.

Case Study 2: Use in Epoxy Resin Formulations

Research conducted on epoxy resin formulations incorporating cyclohexanone derivatives revealed improved mechanical properties and resistance to environmental factors compared to standard formulations without these additives. The study highlighted how the inclusion of cyclohexanone-based compounds can enhance performance in demanding applications .

Summary Table of Applications

| Application | Description |

|---|---|

| Epoxy Resins | Modifying agent that enhances mechanical properties for coatings and adhesives. |

| Crosslinking Agent | Improves thermal stability and durability in polymer products. |

| Intermediate for Fine Chemicals | Key component in synthesizing o-phenylphenol used in dyes, surfactants, and pharmaceuticals. |

Wirkmechanismus

Der Wirkungsmechanismus von 2-(1-Ethylpropyliden)-Cyclohexanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Substrat für verschiedene Enzyme wirken, was zur Bildung reaktiver Zwischenprodukte führt. Diese Zwischenprodukte können dann an weiteren chemischen Reaktionen teilnehmen und so biologische Prozesse und Signalwege beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Key Structural Analogs:

Cyclohexanone, 2-(1-methylethylidene)- (2-isopropylidenecyclohexanone): Formula: C₉H₁₄O, MW: 138.21 g/mol . Features an isopropylidene group, reducing steric bulk compared to the ethylpropylidene substituent.

3-Methyl-2-cyclohexanone (Nutclone): Formula: C₇H₁₄O, MW: 114.19 g/mol. A methyl substituent at the 3-position confers a nutty, caramel odor .

Cyclohexanone, 2-(dimethylamino)-: Formula: C₈H₁₅NO, MW: 141.21 g/mol.

β-Cyclohexanone (C₆H₁₀O₂): MP: 45°C, BP: 22°C, Density: 0.89 g/cm³. Notable water solubility and thermal properties .

Table 1: Comparative Structural and Physical Properties

| Compound | Formula | MW (g/mol) | MP (°C) | BP (°C) | Density (g/cm³) | Key Functional Group |

|---|---|---|---|---|---|---|

| Cyclohexanone, 2-(1-ethylpropylidene)- | N/A | N/A | N/A | N/A | N/A | Ethylpropylidene |

| 2-(1-Methylethylidene)cyclohexanone | C₉H₁₄O | 138.21 | N/A | N/A | N/A | Isopropylidene |

| 3-Methyl-2-cyclohexanone | C₇H₁₄O | 114.19 | N/A | N/A | N/A | Methyl |

| 2-(Dimethylamino)cyclohexanone | C₈H₁₅NO | 141.21 | N/A | 96.85* | N/A | Dimethylamino |

| β-Cyclohexanone | C₆H₁₀O₂ | 130.14 | 45 | 22 | 0.89 | Ketone + hydroxyl |

*Estimated boiling point from COSMO-RS models .

Analytical Comparisons:

- TLC Mobility: Cyclohexanone (2n): Rf = 0.45 (Et₂O/hexanes 1:2) . 1-Cyclohexenylethanone (2o): Rf = 0.53 (same solvent system), indicating higher polarity due to the conjugated enone system .

- ¹H-NMR: Cyclohexanone (2n): δ 1.64–1.87 (m, 6H, cyclohexane), 2.28–2.32 (m, 4H, ketone-adjacent CH₂) . 1-Cyclohexenylethanone (2o): Additional δ 2.25 (s, 3H, methyl) and 6.85–6.88 (m, 1H, vinyl proton) .

Functional and Application-Based Differences

Physicochemical Behavior:

- Vapor-Liquid Equilibrium (VLE): Cyclohexanone derivatives with bulky substituents (e.g., ethylpropylidene) may deviate from ideal solution behavior, complicating separation processes. COSMO-RS models outperform UNIFAC in predicting VLE for isomers .

- Odor and Volatility: Nutclone’s nutty aroma contrasts with β-cyclohexanone’s neutral profile, highlighting substituent effects on sensory properties .

Pharmacological Relevance:

- 2-(Dimethylamino)cyclohexanone analogs (e.g., ketamine) exhibit psychoactive properties, whereas alkylidene derivatives are less studied in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.